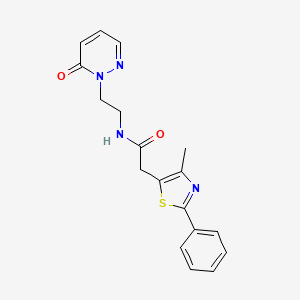

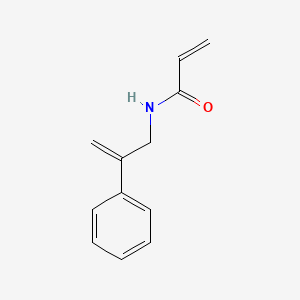

![molecular formula C14H16BrN3O2 B2784122 3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097860-98-3](/img/structure/B2784122.png)

3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been used as scaffolds in the synthesis of bioactive chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions including reduction, oxidation, nucleophilic addition, condensation, and diazotization . For instance, a series of 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]-triazin-4(3H)-ones were synthesized successfully with ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids as starting materials .Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, pyrazole compounds are known to be involved in a variety of chemical reactions due to their heterocyclic nature .科学的研究の応用

Intermolecular Interactions and Structural Analysis

Research on antipyrine-like derivatives, including compounds structurally related to 3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide, has shed light on their intermolecular interactions, crystal packing, and stabilization mechanisms. The study conducted by Saeed et al. (2020) on 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides demonstrates that these compounds form solid-state structures primarily stabilized by hydrogen bonds and electrostatic energy contributions, with π-interactions playing a significant role in the stabilization of molecular assemblies Saeed et al., 2020.

Synthetic Approaches

The synthesis of novel compounds with potential biological activities has been a significant focus of research. Zhu et al. (2014) synthesized a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, showcasing innovative approaches to generating compounds with potential insecticidal and fungicidal activities Zhu et al., 2014.

Potential Biological Activities

Studies have also explored the immunomodulatory, anticancer, and antiviral activities of related compounds. Abdel‐Aziz et al. (2009) investigated the biological activities of novel 2‐Substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, finding significant inhibitors of LPS-stimulated NO generation, as well as strong cytotoxicity against colon and hepatocellular carcinoma cells Abdel‐Aziz et al., 2009.

Another study by Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 influenza virus, indicating potential applications in antiviral drug development Hebishy et al., 2020.

将来の方向性

The future directions for “3-bromo-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide” could involve further investigations into its potential applications in various fields, given the wide range of biological activities exhibited by pyrazole compounds . For instance, some compounds exhibited favorable fungicidal activities, suggesting they could be used as new fungicidal leading structures for further investigations .

作用機序

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a variety of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which are common modes of action for many small molecule drugs .

Biochemical Pathways

Based on the known activities of similar compounds, it is possible that this compound could affect a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and cell death .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may be well-absorbed and distributed in the body .

Result of Action

Similar compounds have been reported to have a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects .

特性

IUPAC Name |

3-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3O2/c15-13-4-1-3-12(11-13)14(19)16-6-9-20-10-8-18-7-2-5-17-18/h1-5,7,11H,6,8-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPNOBOUUWRINA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCOCCN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

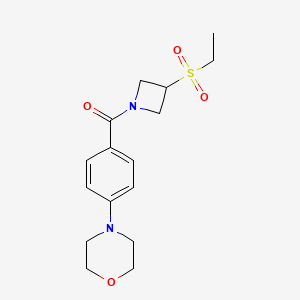

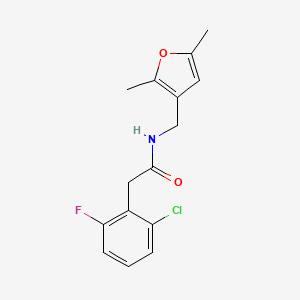

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2784040.png)

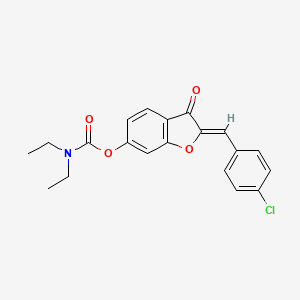

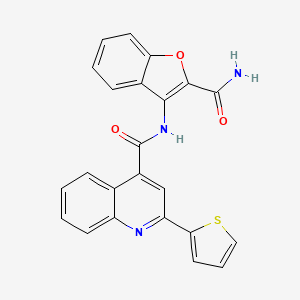

![1-[(1H-1,3-benzodiazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2784041.png)

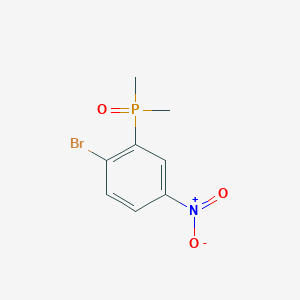

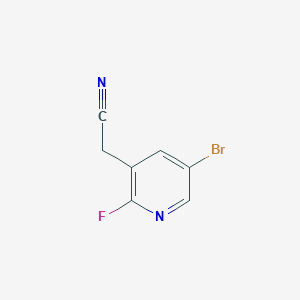

![3-ethoxy-4-fluoro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2784042.png)

![3-{1-[(2-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2784045.png)

![4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2784058.png)